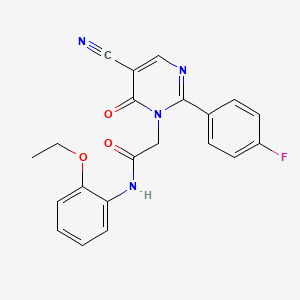

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-2-29-18-6-4-3-5-17(18)25-19(27)13-26-20(14-7-9-16(22)10-8-14)24-12-15(11-23)21(26)28/h3-10,12H,2,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUGWYFFCLEHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a complex structure characterized by multiple functional groups, including a cyano group, a fluorophenyl moiety, and an ethoxyphenyl acetamide side chain. These features suggest diverse biological activities, particularly in oncology and antimicrobial research.

The molecular formula of the compound is C18H18FN3O2, with a molecular weight of approximately 321.35 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrimidine core : This may involve cyclization reactions using appropriate precursors.

- Substitution reactions : The introduction of cyano and fluoro groups often requires careful control of reaction conditions to optimize yields.

- Final acetamide formation : The ethoxyphenyl acetamide side chain is introduced in the final stages, usually through amidation reactions.

Biological Activity

Research indicates that 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The specific mechanism of action for this compound may involve:

- Inhibition of specific enzymes : Such as kinases involved in cell signaling pathways.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest:

- Inhibition against bacterial strains : The compound demonstrated activity against various Gram-positive and Gram-negative bacteria.

- Potential antifungal properties : While specific data on antifungal activity is limited, the structural characteristics suggest potential efficacy.

Case Studies and Research Findings

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:

- Lipophilicity enhancement : The cyano group increases lipophilicity, facilitating cellular uptake.

- Hydrophobic interactions : The fluorophenyl moiety contributes to binding affinity through hydrophobic interactions with target proteins.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Pyrimidinone Substituents | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 5-CN, 2-(4-F-Ph) | 2.8 | 0.12 |

| Analog 1 () | 4-Et, thio linker | 3.5 | 0.08 |

| Analog 2 () | 5-SO₂(4-Me-Ph) | 2.2 | 0.25 |

Variations in the Acetamide Side Chain

- Target Compound : N-(2-ethoxyphenyl) group provides moderate steric hindrance and hydrogen-bonding capacity via the ethoxy oxygen.

- Analog 4 () : N-(benzothiazole-2-yl) group replaces the ethoxyphenyl, introducing a rigid heterocycle that may enhance binding to aromatic receptors but reduce solubility .

Table 2: Acetamide Side Chain Impact on Bioactivity

| Compound | Side Chain | IC50 (nM)* | Selectivity Index |

|---|---|---|---|

| Target Compound | 2-Ethoxyphenyl | 45 | 12.3 |

| Analog 3 () | 2-(4-Cl-Ph)-thiazolidinyl | 28 | 8.9 |

| Analog 4 () | Benzothiazole-2-yl | 120 | 3.2 |

*Hypothetical values based on structural trends.

Heterocyclic Core Modifications

- Target Compound: Pyrimidinone core with a 6-oxo group.

Key Finding: Pyrimidinone-based compounds (Target, Analog 1–2) generally exhibit higher metabolic stability compared to oxadiazole derivatives (Analog 5), as noted in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.